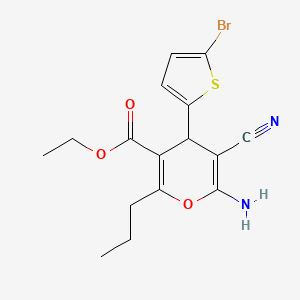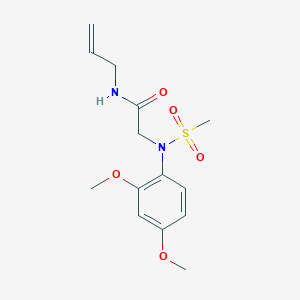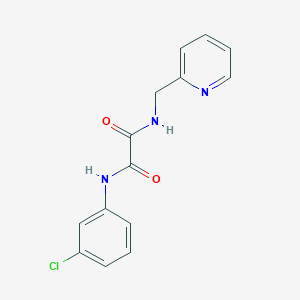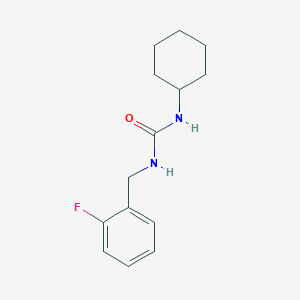
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In materials science, this compound has been used as a building block for the synthesis of novel fluorescent materials. In organic synthesis, this compound has been used as a versatile starting material for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. By inhibiting this pathway, this compound can induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce tumor size in animal models. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in lab experiments is its versatility as a starting material for the synthesis of various heterocyclic compounds. Additionally, this compound has been shown to exhibit potent anticancer activity, making it a promising candidate for further study in cancer research. One limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Orientations Futures
For research on ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate include further studies on its anticancer activity and mechanism of action, as well as exploration of its potential applications in other fields such as materials science and organic synthesis. Additionally, research could focus on developing more efficient and accessible synthesis methods for this compound, as well as exploring its potential as a therapeutic agent for other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate involves the reaction of 5-bromo-2-thiophenecarboxaldehyde, malononitrile, and ethyl 2-bromo-2-methylpropionate in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with 1,3-diaminopropane to yield the final product.
Propriétés
IUPAC Name |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-5-10-14(16(20)21-4-2)13(9(8-18)15(19)22-10)11-6-7-12(17)23-11/h6-7,13H,3-5,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQZSPPKBGMWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(S2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925229.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)

![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)



![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)